molecular formula C22H32N4O3 B5517911 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Katalognummer: B5517911
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: ZTMPPIQWTNTDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H32N4O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.24744090 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tachykinin NK2 Receptor Antagonism

A study highlights the synthesis of spiropiperidines, including 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrating potent and selective antagonism of the tachykinin NK2 receptor. These compounds were evaluated for their affinity in a rat colon binding assay, showing significant antagonistic activity, particularly in guinea pig trachea, with pronounced selectivity for NK2 over NK1 receptors. This antagonist activity was also potent and long-lasting against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs, administered both intravenously and orally (Smith et al., 1995).

Antihypertensive Properties

Another research focus is on the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives substituted at the 8 position. These compounds were tested as antihypertensive agents in spontaneous hypertensive rats. The study found that specific substitutions enhanced activity, particularly indicating the compounds as alpha-adrenergic blockers. The research suggests potential applications of these compounds in managing hypertension, with some derivatives showing promise as mixed alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).

Antimicrobial and Antitumor Activities

Research on the microwave-assisted synthesis of pyrazolopyridines based on the dimethylaminomethylene compound reveals the potential for antimicrobial and antitumor activities. The study evaluated the antioxidant activity of these compounds, with some showing significant effects. Additionally, antitumor activity against liver and breast cell lines was tested, highlighting compounds with promising efficacy. The research indicates a potential pathway for developing new therapeutic agents with dual antimicrobial and antitumor properties (El‐Borai et al., 2013).

Anticancer and Antidiabetic Applications

A study on the development of spirothiazolidines analogs explores their anticancer and antidiabetic effects. The research synthesizes a series of compounds through reactions with nitrogen nucleophiles, displaying significant activities against human breast carcinoma and liver carcinoma cell lines. Moreover, some compounds exhibited alpha-amylase and alpha-glucosidase inhibitory activities, suggesting their potential as therapeutic agents for cancer and diabetes management (Flefel et al., 2019).

Eigenschaften

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-23(2)15-16-26-17-22(29-21(26)28)9-13-25(14-10-22)20(27)18-5-7-19(8-6-18)24-11-3-4-12-24/h5-8H,3-4,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPPIQWTNTDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.